molecular formula C17H17ClN2OS B6525747 1-(3-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one CAS No. 924872-38-8

1-(3-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one

Cat. No.: B6525747
CAS No.: 924872-38-8
M. Wt: 332.8 g/mol
InChI Key: JTDSVXNKIVPDLI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one is a synthetic compound featuring a 3-chlorophenyl group linked via a ketone-sulfanyl bridge to a 4-methyltetrahydroquinazoline moiety. Its synthesis typically involves coupling reactions under controlled conditions (e.g., 40°C, Procedure C), yielding derivatives with variable substituents influencing physicochemical and pharmacological properties .

Properties

IUPAC Name

1-(3-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c1-11-14-7-2-3-8-15(14)20-17(19-11)22-10-16(21)12-5-4-6-13(18)9-12/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDSVXNKIVPDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is shared with several analogues, differing primarily in substituents on the phenyl ring and the heterocyclic sulfanyl group. Key examples include:

Compound Name Substituent (X) Heterocyclic Group Molecular Formula Molecular Weight (g/mol)
1-(3-Chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one (Target) 3-Cl 4-Methyltetrahydroquinazoline C₁₈H₁₈ClN₃OS 367.87
1-(4-Chlorophenyl)-2-[(6-fluoroquinazolin-4-yl-piperidin-4-yl)-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one (5j) 4-Cl 6-Fluoroquinazoline-piperidine-triazole C₂₂H₁₈ClFN₆OS 483.12
1-(4-Chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one 4-Cl 4-Ethoxyphenyl-triazole C₁₈H₁₆ClN₃O₂S 373.86
1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one 4-Cl 2-Furyl-oxadiazole C₁₆H₁₀ClN₃O₂S 351.79

Key Observations :

  • Heterocyclic Variations : Replacement of tetrahydroquinazoline with triazole or oxadiazole moieties (e.g., ) modulates solubility and hydrogen-bonding capacity, as seen in polar surface area (PSA) differences (e.g., PSA = 52.84 Ų for vs. ~40–45 Ų for oxadiazole derivatives).

Physicochemical Properties

Critical physicochemical parameters are compared below:

Compound Melting Point (°C) logP logD (pH 7.4) Aqueous Solubility (logSw)
Target Compound Not reported ~3.5* ~2.7* ~-4.4*
5j 152–153 3.95† 2.74† -4.40†
1-(4-Chlorophenyl)-triazole Not reported 3.95 2.74 -4.40
HMPSNE (3-MST inhibitor) Not reported 4.1‡ Not reported Not reported

*Estimated based on structural similarity to ; †From ; ‡Predicted for HMPSNE.

  • Lipophilicity : The target compound’s logP (~3.5) suggests moderate lipophilicity, comparable to 5j (logP = 3.95) , favoring membrane permeability.
  • Aqueous Solubility : Low solubility (logSw ~ -4.4) is common across analogues, necessitating formulation optimization for bioavailability.

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